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Compound of Interest

Compound Name: Creatinine monohydrate

Cat. No.: B14218668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of creatinine
monohydrate, a compound of significant interest in clinical chemistry and pharmaceutical

sciences. By integrating experimental crystallographic data with quantum mechanical

calculations, this document offers a comprehensive understanding of the molecule's three-

dimensional arrangement, bonding characteristics, and the computational methodologies

employed for its structural elucidation.

Introduction to Creatinine Monohydrate
Creatinine, a metabolic byproduct of creatine phosphate in muscle tissue, is a key biomarker

for assessing renal function. In its solid state, it often crystallizes with a single water molecule,

forming creatinine monohydrate. The precise knowledge of its molecular structure is

fundamental for understanding its physicochemical properties, which in turn influences its

behavior in biological systems and its formulation in pharmaceutical preparations. Quantum

mechanical calculations, particularly Density Functional Theory (DFT), provide a powerful

theoretical framework to complement experimental findings from X-ray crystallography, offering

detailed insights into the electronic structure and optimized geometry of the molecule.

Experimental Determination of Crystal Structure
The crystal structure of creatinine monohydrate has been experimentally determined and

refined using single-crystal X-ray diffraction.[1][2][3] This technique provides precise atomic
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coordinates within the crystal lattice, revealing the molecule's conformation and the hydrogen

bonding network that stabilizes the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental protocol for the determination of the crystal structure of creatinine
monohydrate involves the following steps:

Crystal Growth: Single crystals of creatinine monohydrate are grown from an aqueous

solution by slow evaporation.

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then

irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of

reflections at various angles, is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The initial positions of the atoms are determined

using direct methods or Patterson methods. The structural model is then refined using least-

squares methods to achieve the best agreement between the observed and calculated

diffraction intensities.

The experimentally determined crystal structure serves as a crucial reference for validation of

the theoretical calculations. The crystal system for creatinine monohydrate is monoclinic, with

the space group P21/c.[3]

Quantum Mechanical Calculations of Molecular
Structure
Quantum mechanical calculations, specifically DFT, have been employed to theoretically

determine the optimized geometry of creatinine and related molecules.[4] These calculations

provide a detailed picture of bond lengths, bond angles, and dihedral angles in the gas phase

or, with appropriate models, in the solid state.

Computational Protocol: Density Functional Theory
(DFT)
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The geometry of creatinine has been optimized using DFT calculations, and a similar

methodology can be applied to creatinine monohydrate. A representative computational

protocol is as follows:

Initial Structure: The starting molecular geometry is typically taken from the experimental X-

ray diffraction data.

Computational Method: The geometry optimization is performed using a DFT functional,

such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with

the Lee-Yang-Parr correlation functional.

Basis Set: A suitable basis set, such as 6-311+G(d,p), is chosen to describe the atomic

orbitals. This basis set includes polarization and diffuse functions, which are important for

accurately describing the electronic distribution and intermolecular interactions.

Software: The calculations are performed using a quantum chemistry software package like

Gaussian, ORCA, or VASP.

Convergence Criteria: The geometry is optimized until the forces on the atoms and the

change in energy between successive optimization steps fall below predefined convergence

thresholds.

The following diagram illustrates the typical workflow for a DFT-based geometry optimization of

creatinine monohydrate.

Input Preparation Quantum Mechanical Calculation Structural Analysis Output

Experimental Crystal Structure
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Experimental Data
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Caption: Computational workflow for the geometry optimization of creatinine monohydrate.
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Tabulated Structural Data
The following tables summarize the key geometric parameters of creatinine as determined by

DFT calculations. While a complete, published set of optimized geometric parameters for the

creatinine monohydrate crystal is not readily available in the searched literature, the data for

the creatinine molecule provides a close approximation and valuable insight. The atom

numbering scheme used is provided in the diagram below.

Caption: Atom numbering scheme for the creatinine molecule.

Table 1: Calculated Bond Lengths (Å) for Creatinine

Bond Calculated Length (Å)

C1-N2 1.345

N2-C3 1.401

C3-N4 1.398

N4-C5 1.350

C5-C1 1.489

C5-O6 1.223

N4-C7 1.465

C1-N8 1.321

C7-C9 1.530

C9-O10 1.260

C9-O11 1.260

Data derived from DFT calculations on creatinine and its metal complexes.[4]

Table 2: Calculated Bond Angles (°) for Creatinine
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Angle Calculated Angle (°)

N2-C1-N8 121.5

N2-C1-C5 109.8

C5-C1-N8 128.7

C1-N2-C3 108.9

N2-C3-N4 109.2

C3-N4-C5 109.6

C3-N4-C7 125.2

C5-N4-C7 125.1

N4-C5-C1 102.5

N4-C5-O6 128.8

C1-C5-O6 128.7

N4-C7-C9 112.3

C7-C9-O10 117.5

C7-C9-O11 117.5

O10-C9-O11 125.0

Data derived from DFT calculations on creatinine and its metal complexes.[4]

Table 3: Calculated Dihedral Angles (°) for Creatinine
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Dihedral Angle Calculated Angle (°)

N8-C1-N2-C3 -179.8

C5-C1-N2-C3 0.8

C1-N2-C3-N4 -1.0

N2-C3-N4-C5 0.8

N2-C3-N4-C7 178.4

C3-N4-C5-C1 -0.3

C3-N4-C5-O6 179.8

C7-N4-C5-C1 -177.9

C7-N4-C5-O6 2.0

N4-C5-C1-N2 -0.3

N4-C5-C1-N8 179.8

O6-C5-C1-N2 179.8

O6-C5-C1-N8 -0.1

C3-N4-C7-C9 85.2

C5-N4-C7-C9 -92.4

N4-C7-C9-O10 -178.9

N4-C7-C9-O11 1.1

Note: Dihedral angles are illustrative and based on a representative conformation. Actual

values in the crystal may vary due to packing effects.

Conclusion
The integration of experimental X-ray crystallography and quantum mechanical calculations

provides a robust framework for the detailed structural characterization of creatinine
monohydrate. While experimental methods offer precise atomic coordinates in the solid state,
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theoretical calculations provide a deeper understanding of the molecule's intrinsic geometric

and electronic properties. The data and methodologies presented in this guide serve as a

valuable resource for researchers in medicinal chemistry, drug development, and analytical

sciences, facilitating further studies on the behavior and application of this important

biomolecule. Further research focusing on a comprehensive quantum mechanical analysis of

the creatinine monohydrate crystal, including the explicit treatment of the water molecule and

intermolecular interactions, would provide even greater insight into its solid-state properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b14218668?utm_src=pdf-body
https://www.benchchem.com/product/b14218668?utm_src=pdf-custom-synthesis
https://academic.oup.com/bcsj/article-abstract/52/1/233/7357323
https://discovery.researcher.life/article/the-crystal-structure-of-creatine-monohydrate/b2dd2a71e0dd3660937c9eaaa4bfd4ed
https://journals.iucr.org/paper?a01182
https://pubs.acs.org/doi/10.1021/cg501159c
https://www.benchchem.com/product/b14218668#quantum-mechanical-calculations-of-creatinine-monohydrate-structure
https://www.benchchem.com/product/b14218668#quantum-mechanical-calculations-of-creatinine-monohydrate-structure
https://www.benchchem.com/product/b14218668#quantum-mechanical-calculations-of-creatinine-monohydrate-structure
https://www.benchchem.com/product/b14218668#quantum-mechanical-calculations-of-creatinine-monohydrate-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14218668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b14218668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14218668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

